molecular formula C10H14N2O2 B040195 Isopropyl 3,4-diaminobenzoate CAS No. 121649-61-4

Isopropyl 3,4-diaminobenzoate

Cat. No. B040195
M. Wt: 194.23 g/mol
InChI Key: CRICWBSRSIVCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Isopropyl 3,4-diaminobenzoate often involves complex chemical reactions and methodologies. For example, the synthesis of triorganotin derivatives of 3-amino, 4-amino, and 3,5-diaminobenzoic acids demonstrates the intricate steps required to create related compounds, employing methods such as crystal structure determinations and vibrational spectroscopic evidence to confirm the structures (D. Tzimopoulos et al., 2009). Another example involves the creation of novel diamines and subsequent polyimides, showcasing the complexity and versatility of these chemical structures (Li et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds, such as those derived from 3,4-diaminopyridine, reveals insights into the interactions and configurations that influence their properties and reactivity (E. Opozda et al., 2006). Structural elucidation is crucial for understanding the physical and chemical behavior of these molecules.

Chemical Reactions and Properties

Chemical reactions involving Isopropyl 3,4-diaminobenzoate derivatives and related compounds can be complex and varied. For instance, studies on the synthesis and characterization of different diamines and their reactions to form polyamides and poly(amideimide)s provide valuable information on their chemical behavior and potential applications (S. Hsiao et al., 1995).

Scientific Research Applications

Polymers from Renewable Resources

Isopropyl 3,4-diaminobenzoate could be investigated within the broader context of utilizing renewable resources for polymer synthesis. Polymers derived from renewable resources, such as 1,4:3,6-dianhydrohexitols (e.g., isosorbide, isomannide, and isoidide), offer attractive features for polymeric materials including rigidity, chirality, non-toxicity, and biodegradability. These materials are crucial for developing high glass transition temperature polymers with good thermomechanical resistance and specific optical properties, suggesting potential areas for the application of isopropyl 3,4-diaminobenzoate in biodegradable polymer production (Fenouillot et al., 2010).

Isotachophoresis in Biomolecular Reactions

Another possible application could involve isotachophoresis (ITP), a technique that requires no specific geometric design or material and is compatible with a wide range of microfluidic and automated platforms. ITP has been applied to the initiation, control, and acceleration of chemical reactions, including those involving biomolecular reactants such as nucleic acids, proteins, and live cells. This indicates the potential of isopropyl 3,4-diaminobenzoate in facilitating chemical reactions through ITP, especially in automating and speeding up processes (Eid & Santiago, 2017).

Biogeochemistry in Marine Mammal Ecology

Stable isotope analysis (SIA) has become a fundamental tool in ecology, particularly in studying marine mammal ecology, diet, habitat use, movement, and physiology. While isopropyl 3,4-diaminobenzoate itself is not directly mentioned, the methodologies involved in SIA could be relevant for tracing the presence and movement of substances like isopropyl 3,4-diaminobenzoate in marine environments, offering insights into its distribution and potential effects on marine life (Newsome et al., 2010).

Chlorogenic Acid in Biomedical Applications

Research into chlorogenic acid (CGA), a biologically active dietary polyphenol, has shown it plays several important roles such as antioxidant, anti-inflammatory, and neuroprotective activities. By analogy, exploring the biochemical and pharmacological properties of isopropyl 3,4-diaminobenzoate could reveal similar beneficial effects, potentially making it a candidate for various therapeutic and pharmaceutical applications (Naveed et al., 2018).

Ecosystem Gas Exchange Studies

The use of stable isotopes in studying ecosystem gas exchange has been highlighted, emphasizing their role in understanding carbon and oxygen isotopic compositions. While isopropyl 3,4-diaminobenzoate is not directly mentioned, research into its isotopic signatures could contribute to our understanding of its role and fate in ecosystem processes, particularly in relation to carbon cycling and environmental interactions (Yakir & Sternberg, 2000).

Future Directions

The future directions in the research and application of Isopropyl 3,4-diaminobenzoate could involve its use in the synthesis of new pharmaceutical compounds. The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .

properties

IUPAC Name

propan-2-yl 3,4-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRICWBSRSIVCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 3,4-diaminobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.